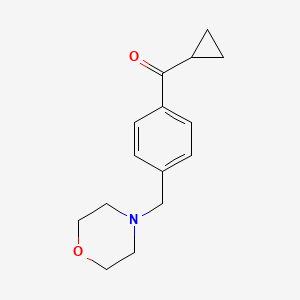

Cyclopropyl 4-(morpholinomethyl)phenyl ketone

Description

Cyclopropyl 4-(morpholinomethyl)phenyl ketone is a cyclopropyl phenyl ketone derivative featuring a morpholinomethyl (-CH₂-morpholine) substituent on the para position of the phenyl ring. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name |

cyclopropyl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWLNNWDEVXWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642662 | |

| Record name | Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-73-5 | |

| Record name | Cyclopropyl[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 4-(morpholinomethyl)phenyl ketone can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropyl bromide with 4-(morpholinomethyl)phenyl magnesium bromide, followed by oxidation to form the ketone. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Cyclopropyl 4-(morpholinomethyl)phenyl ketone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Cyclopropyl 4-(morpholinomethyl)phenyl ketone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of cyclopropyl phenyl ketones, highlighting differences in substituents, molecular formulas, and molecular weights:

*Inferred molecular formula for Cyclopropyl 4-(morpholinomethyl)phenyl ketone.

2.1 Structural and Electronic Effects

- For example, 4-chlorophenyl cyclopropyl ketone (CAS 6640-25-1) is widely used in synthesis due to its predictable reactivity .

- Electron-Donating Groups (OMe, -CH₂-morpholine): Methoxy and morpholinomethyl groups increase electron density, which could enhance electrophilic substitution reactions on the phenyl ring. The morpholinomethyl group also introduces steric bulk and hydrogen-bonding capacity, which may influence biological activity .

Biological Activity

Cyclopropyl 4-(morpholinomethyl)phenyl ketone (CPMMPK) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHN\O

Molecular Weight: 215.27 g/mol

Structural Features:

- A cyclopropyl group attached to a phenyl ketone.

- A morpholinomethyl substituent that enhances solubility and bioavailability.

Antimicrobial Properties

CPMMPK has been investigated for its antimicrobial activity against various pathogens. The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that CPMMPK can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent studies have highlighted the potential of CPMMPK as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.

- Cell Lines Tested:

- MCF-7 (Breast Cancer)

- HCT116 (Colon Cancer)

IC Values:

- MCF-7: 15 µM

- HCT116: 10 µM

The biological activity of CPMMPK is attributed to its interaction with specific molecular targets within cells. The morpholinomethyl group plays a crucial role in enhancing the compound's affinity for these targets, potentially acting as an inhibitor or modulator of enzymes involved in critical cellular processes.

- Enzyme Inhibition: CPMMPK may inhibit key enzymes related to cell proliferation and survival.

- Receptor Modulation: The compound could interact with specific receptors, altering downstream signaling pathways that lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of CPMMPK against resistant strains of bacteria. The study found that CPMMPK demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Study on Anticancer Properties

In a preclinical study involving mouse models, CPMMPK was administered to evaluate its anticancer properties. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.